molecular formula C23H20N2O4 B411839 2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B411839
M. Wt: 388.4g/mol
InChI Key: GOTQYHSTPRKSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline-1,3-dione core substituted with a 3-methoxy-phenyl group and a morpholin-4-yl group.

Chemical Reactions Analysis

2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

2-(3-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be compared with other isoindoline-1,3-dione derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4g/mol

IUPAC Name

2-(3-methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H20N2O4/c1-28-16-5-2-4-15(14-16)25-22(26)18-7-3-6-17-20(24-10-12-29-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3

InChI Key

GOTQYHSTPRKSHE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O

Origin of Product

United States

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